molecular formula C10H12BrNOS B1373994 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one CAS No. 1248674-28-3

1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one

Cat. No.: B1373994
CAS No.: 1248674-28-3
M. Wt: 274.18 g/mol
InChI Key: NMECHHMDQCQCDU-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one is a chemical compound with the molecular formula C10H12BrNOS It is characterized by the presence of a bromothiophene ring attached to a piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromothiophen-2-yl)methyl]piperidine
  • 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-ol
  • 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-amine

Uniqueness

1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMECHHMDQCQCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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